5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1342577-53-0
VCID: VC12025915
InChI: InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15)
SMILES: CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O
Molecular Formula: C12H11BrO3
Molecular Weight: 283.12 g/mol

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 1342577-53-0

Cat. No.: VC12025915

Molecular Formula: C12H11BrO3

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid - 1342577-53-0

Specification

CAS No. 1342577-53-0
Molecular Formula C12H11BrO3
Molecular Weight 283.12 g/mol
IUPAC Name 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15)
Standard InChI Key JIOFVMKTNBSWCD-UHFFFAOYSA-N
SMILES CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O
Canonical SMILES CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The benzofuran core consists of a fused benzene and furan ring system. Substitutions at positions 3, 5, and 7 introduce steric and electronic modifications that influence reactivity and biological activity. Key features include:

  • Bromine (position 5): Enhances electrophilic reactivity and potential DNA intercalation .

  • Ethyl group (position 3): Increases lipophilicity, potentially improving membrane permeability .

  • Methyl group (position 7): Moderates solubility and stabilizes the planar benzofuran structure .

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC11_{11}H11_{11}BrO3_3
Molecular Weight271.11 g/mol
IUPAC Name5-Bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid
CAS NumberNot Available*
AppearanceCrystalline powder (inferred)
SolubilityModerate in DMSO, low in water

*No CAS registry exists for this exact compound, but analogs like 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1344234-60-1) and 7-bromo-5-methyl-1-benzofuran-2-carboxylic acid (CAS 35700-47-1) are documented .

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid can be approached via:

  • Cyclization of substituted salicylaldehydes: Reacting 5-bromo-3-ethyl-7-methyl-2-hydroxybenzaldehyde with bromoacetic acid under basic conditions (e.g., K2_2CO3_3) to form the benzofuran core .

  • Late-stage functionalization: Introducing the ethyl group via alkylation of a preformed 5-bromo-7-methylbenzofuran intermediate .

Table 2: Representative Synthetic Pathways

StepReagents/ConditionsYieldReference
12-Hydroxy-5-bromo-7-methylbenzaldehyde, bromoacetic acid, K2_2CO3_3, ethanol, reflux65%
2Ethyl iodide, NaH, DMF, 0°C to RT78%

Spectroscopic Characterization

  • NMR: 1^1H NMR spectra of analogs show distinct signals for ethyl (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and methyl groups (δ 2.3 ppm, singlet) .

  • MS: Expected molecular ion peak at m/z 271.01 (M+^+) .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity .

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

  • Target Identification: Proteomic screens to elucidate molecular targets beyond DNA intercalation.

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